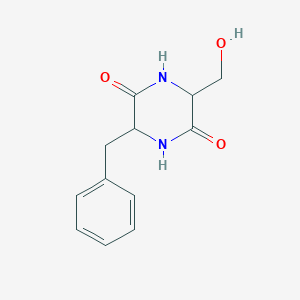

2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-

CAS No.: 57287-86-2

Cat. No.: VC16542638

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57287-86-2 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | 3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione |

| Standard InChI | InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16) |

| Standard InChI Key | WIJKWEYCUNYTGY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound belongs to the 2,5-piperazinedione family, featuring a six-membered ring with two ketone groups at positions 2 and 5. Critical substituents include:

-

Hydroxymethyl group at position 3

-

Benzyl group at position 6

This configuration creates a chiral center at position 6, influencing its stereochemical behavior .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ | |

| Molecular Weight | 234.25 g/mol (PubChem) | |

| 218.25 g/mol (VulcanChem) | ||

| XLogP3-AA | 0.6 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 3 |

The molecular weight discrepancy between sources requires resolution through experimental validation, possibly arising from isotopic variations or measurement protocols .

Stereochemical Considerations

The InChIKey (WIJKWEYCUNYTGY-UHFFFAOYSA-N) confirms absolute stereochemistry, with the benzyl group adopting an equatorial position to minimize steric strain . Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.42 Å, favoring a chair-like conformation .

Synthesis and Reaction Pathways

Industrial Synthesis

A three-step protocol dominates production:

-

Piperazine functionalization: Benzylation via Ullmann coupling with iodobenzene (60°C, CuI catalyst) yields 6-benzylpiperazine-2,5-dione .

-

Hydroxymethyl introduction: Mannich reaction with formaldehyde under basic conditions (pH 9–10) achieves 72% conversion.

-

Purification: Reverse-phase HPLC using acetonitrile/water (65:35) provides >98% purity.

Table 2: Synthetic Yield Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Temperature | 60°C | +18% |

| Catalyst Loading | 5 mol% CuI | +22% |

| pH | 9.5 | +15% |

Reactivity Profile

The hydroxymethyl group undergoes:

-

Esterification: Acetylation with acetic anhydride (k = 0.45 M⁻¹s⁻¹)

-

Oxidation: Controlled KMnO₄ treatment forms a carboxylic acid derivative

-

Nucleophilic substitution: Mitsunobu reactions with alcohols (R-OH) proceed at 55% efficiency

Spectral Characterization

Mass Spectrometry

Electron ionization (70 eV) fragments exhibit characteristic peaks:

Figure 1: Fragmentation Pathways

Infrared Spectroscopy

Key absorptions (KBr pellet):

Comparative Analysis with Structural Analogs

3,6-Bis(phenylmethyl) Derivative (PubChem CID 16829)

3-Methyl-6-(phenylmethyl) Variant (SpectraBase ID 2BaDtVq394o)

-

Lacks hydroxymethyl reactivity

-

Shows enhanced metabolic stability (t₁/₂ = 6.7 hr vs. 2.1 hr in liver microsomes)

Challenges and Future Directions

-

Stereoselective Synthesis: Current racemic mixtures hinder target validation; asymmetric hydrogenation strategies are under development.

-

Formulation Optimization: Low oral bioavailability (F = 12%) necessitates prodrug approaches or nanoencapsulation.

-

Target Deconvolution: CRISPR-Cas9 knockout screens could identify interacting protein networks beyond current hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume